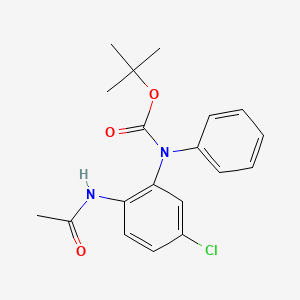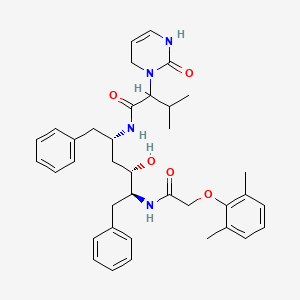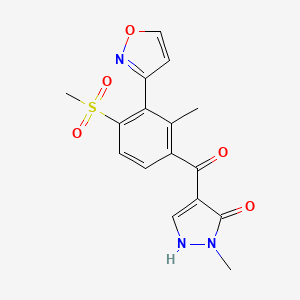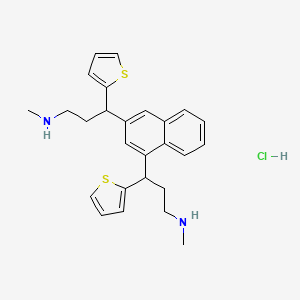
3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically requires specific reagents and conditions, such as the use of solvents like DMF and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride has several scientific research applications:
Wirkmechanismus
as an impurity of Duloxetine, it may interact with serotonin and norepinephrine pathways, affecting neurotransmitter levels and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Duloxetine: The parent compound, a serotonin-norepinephrine reuptake inhibitor.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Uniqueness
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is unique due to its specific structure, combining naphthalene and thiophene moieties with methylated amine groups. This combination imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H31ClN2S2 |
|---|---|
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
N-methyl-3-[4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-yl]-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H30N2S2.ClH/c1-27-13-11-22(25-9-5-15-29-25)20-17-19-7-3-4-8-21(19)24(18-20)23(12-14-28-2)26-10-6-16-30-26;/h3-10,15-18,22-23,27-28H,11-14H2,1-2H3;1H |
InChI-Schlüssel |
AGFPZPDYWBAILF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC(C1=CC=CS1)C2=CC3=CC=CC=C3C(=C2)C(CCNC)C4=CC=CS4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


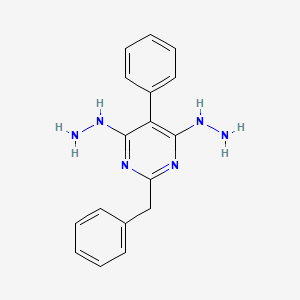
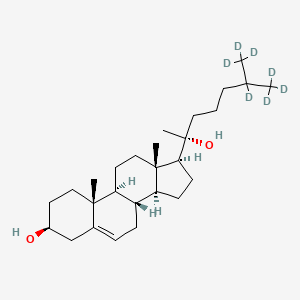
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
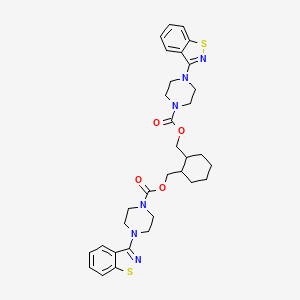
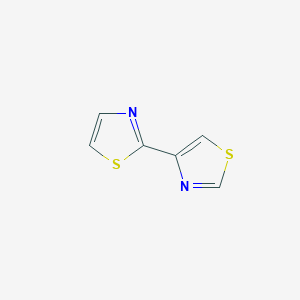
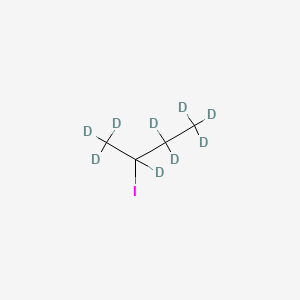
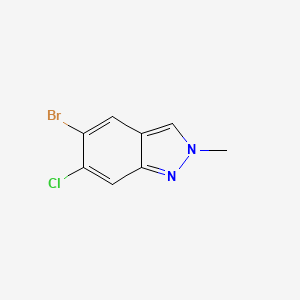

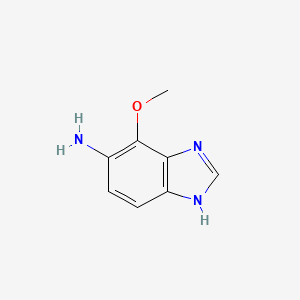
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
